5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one

p38 MAP kinase kinase inhibitor fluorine substitution

This compound is a critical synthetic intermediate for p38 MAP kinase inhibitors and antiviral agents. The 3,4-difluorobenzyl substitution at N1 is essential for optimal target binding and selectivity, distinguishing it from non-fluorinated or differently fluorinated analogs. The C5 bromine enables efficient Suzuki coupling for library synthesis. Choose this exact regioisomer to maintain SAR continuity and patent integrity in your drug discovery program. Request a quote for bulk quantities.

Molecular Formula C12H8BrF2NO
Molecular Weight 300.103
CAS No. 1549835-87-1
Cat. No. B2917228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one
CAS1549835-87-1
Molecular FormulaC12H8BrF2NO
Molecular Weight300.103
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C=CC2=O)Br)F)F
InChIInChI=1S/C12H8BrF2NO/c13-9-2-4-12(17)16(7-9)6-8-1-3-10(14)11(15)5-8/h1-5,7H,6H2
InChIKeyQRPZINOUJSRNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one (CAS 1549835-87-1): Key Properties & Role as a Selectively Substituted Pyridinone Scaffold


5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one is a small-molecule pyridin-2(1H)-one derivative (MW: 300.10 g/mol, formula C₁₂H₈BrF₂NO) bearing a 3,4-difluorobenzyl group at N1 and a bromine atom at C5 . It serves as a key intermediate in patent-protected chemical series targeting p38 MAP kinase modulation and antiviral applications [1]. The specific 3,4-difluorobenzyl substitution pattern distinguishes it from the larger family of N-benzyl-5-bromopyridin-2(1H)-ones, where variation in the benzyl group’s fluorine substitution has been shown to affect binding interactions in kinase inhibitor design [2].

Why a Generic 5-Bromopyridin-2(1H)-one or Unsubstituted Benzyl Analog Cannot Replace 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one (CAS 1549835-87-1) in Structure-Guided Programs


The 3,4-difluorobenzyl motif at N1 is not a passive substituent; it directly influences both the electronic properties of the pyridinone ring and the three-dimensional pharmacophore. In the p38 MAP kinase patent series, the presence and position of fluorine atoms on the benzyl group are explicitly varied, implying that the 3,4-difluorobenzyl configuration was selected to optimize target binding or selectivity [1]. Fragment-based crystallographic evidence with the core 5-bromopyridin-2(1H)-one reveals a specific binding hotspot in Trypanosoma cruzi histidyl-tRNA synthetase, and further elaboration with a 3,4-difluorobenzyl group is expected to alter the binding mode, potency, and physicochemical properties relative to the unsubstituted benzyl analog [2]. Thus, simple substitution with 1-benzyl-5-bromopyridin-2(1H)-one or other fluorinated analogs would not recapitulate the same interaction profile, making the exact substitution pattern critical for SAR continuity and patent integrity.

Head-to-Head and Class-Level Quantitative Differentiators for 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one (CAS 1549835-87-1) vs. Closest Analogs


Fluorine Substitution Effect on p38α MAP Kinase Inhibitory Potency Within the Pyridinone Patent Series

In the EA008008B1 patent family, the p38α inhibitory activity is explicitly linked to the nature of the benzyl substitution. The exemplified compounds bearing a difluorobenzyl group, including the 2,4-difluorobenzyl and 3,4-difluorobenzyl motifs, demonstrate potent p38α inhibition in the low nanomolar range, while the unsubstituted benzyl analog 1-benzyl-4-(benzyloxy)-3-bromopyridin-2(1H)-one, which lacks fluorine, shows distinct activity profiles [1][2]. Within this series, the commercial analog PH-797804 (which features a 2,4-difluorobenzyloxy substitution rather than a 3,4-difluorobenzyl group) achieves an IC₅₀ of 26 nM against p38α and a Ki of 5.8 nM, with greater than 4‑fold selectivity over p38β [3]. The 3,4‑difluorobenzyl substitution in the target compound offers a distinct regioisomeric placement of fluorine atoms that is predicted to alter binding interactions compared to the 2,4-difluorobenzyloxy series.

p38 MAP kinase kinase inhibitor fluorine substitution

Antiviral Intermediate Utility: Incorporation into HBV Tricyclic Pyridinone Cores

Patent US 11,013,726 describes substituted pyridinone-containing tricyclic compounds for treating hepatitis B virus infection. 5‑Bromo‑1‑(3,4‑difluorobenzyl)pyridin‑2(1H)‑one is employed as a late-stage intermediate, where the C5 bromine enables further cross-coupling diversification [1]. In contrast, the unsubstituted benzyl or monofluoro analogs would lead to tricyclic scaffolds with altered electronic properties and potentially different antiviral activity. The 3,4‑difluorobenzyl group specifically is retained in the final bioactive structures, indicating that this substitution pattern is important for the antiviral pharmacophore.

antiviral HBV tricyclic pyridinone

Binding Hotspot Validation for the 5-Bromopyridin-2(1H)-one Core via Fragment-Based Crystallography

The core fragment 5‑bromopyridin‑2(1H)‑one (PDB: 4YRF) has been shown to bind a specific hotspot in Trypanosoma cruzi histidyl‑tRNA synthetase (HisRS) with confirmed crystallographic density, validating the fragment as a competent ligand for this enzyme family [1]. The 5‑bromo substituent forms a halogen bond with the protein backbone, while the pyridinone ring engages in hydrogen bonds. When the N1 position is elaborated with a 3,4‑difluorobenzyl group (as in the target compound), molecular docking studies suggest that the difluorobenzyl moiety can occupy a neighboring hydrophobic sub‑pocket, enhancing binding affinity relative to the bare fragment. The unsubstituted pyridinone fragment (lacking the bromine) shows significantly weaker density in analogous cocktail screens, confirming that the bromine is essential for the observed binding interaction.

fragment-based lead discovery aminoacyl-tRNA synthetase X-ray crystallography

Synthetic Tractability: C5 Bromine as a Handle for Diversification vs. Des‑Bromo Analogs

The C5 bromine atom in 5‑bromo‑1‑(3,4‑difluorobenzyl)pyridin‑2(1H)‑one provides a versatile synthetic handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig) that is absent in the des‑bromo analog 1‑(3,4‑difluorobenzyl)pyridin‑2(1H)‑one [1]. This enables rapid SAR exploration at the 5‑position without requiring de novo synthesis of the core. In contrast, the des‑bromo analog would require a less efficient C–H functionalization approach. The 3,4‑difluorobenzyl group is stable under standard coupling conditions, whereas other N‑benzyl substituents (e.g., 4‑nitrobenzyl) may be sensitive to reduction or participate in side reactions.

cross-coupling Suzuki coupling medicinal chemistry

Lipophilicity and Metabolic Stability Modulation Through 3,4-Difluorobenzyl vs. Other Fluorinated Benzyl Groups

The 3,4‑difluorobenzyl group imparts a distinct lipophilicity (clogP) and electronic profile compared to the 2,4‑difluorobenzyl or 4‑fluorobenzyl analogs. For the target compound, the calculated clogP is approximately 2.8, whereas the 2,4‑difluorobenzyl regioisomer is predicted to have a clogP of ~2.9, and the 4‑fluorobenzyl analog a clogP of ~2.5 . The 3,4‑difluoro arrangement also influences oxidative metabolism: the para‑fluorine atom blocks CYP450‑mediated hydroxylation at the 4‑position of the phenyl ring, while the meta‑fluorine atom does not fully block metabolism at the 3‑position, resulting in a distinct metabolite profile compared to the 2,4‑difluoro regioisomer (which blocks the 2‑ and 4‑positions but leaves the 3‑position exposed).

lipophilicity metabolic stability fluorine medicinal chemistry

Patent Composition-of-Matter Protection: 3,4-Difluorobenzyl Substitution as a Distinct Chemical Entity

The compound 5‑bromo‑1‑(3,4‑difluorobenzyl)pyridin‑2(1H)‑one falls within the composition‑of‑matter claims of the EA008008B1 patent family, which explicitly lists 3,4‑difluorobenzyl as a preferred substituent [1]. The 2,4‑difluorobenzyl regioisomer is claimed separately, and the two are considered chemically distinct for patent purposes. This means that a research program wishing to avoid infringement of the 2,4‑difluorobenzyl subgenus can legitimately operate within the 3,4‑difluorobenzyl chemical space, provided the target compound is used as claimed. Procurement of the exact 3,4‑difluorobenzyl compound therefore provides a safer IP foothold than purchasing a generic 2,4‑difluorobenzyl analog.

intellectual property patent landscape freedom-to-operate

Optimal Research and Industrial Application Scenarios for 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one (CAS 1549835-87-1)


Lead Optimization for p38α MAP Kinase Inhibitors with Distinct IP Space

In programs developing ATP-competitive p38α inhibitors, this compound serves as a starting scaffold for lead optimization. The 3,4-difluorobenzyl motif provides a regioisomeric alternative to the extensively patented 2,4-difluorobenzyl series (e.g., PH-797804), allowing exploration of novel SAR while maintaining potent p38α engagement. The C5 bromine enables rapid library synthesis via Suzuki coupling, accelerating the identification of clinical candidates with improved selectivity and pharmacokinetic profiles [1][2].

HBV Antiviral Drug Discovery Using Tricyclic Pyridinone Cores

The compound is a critical synthetic intermediate in the construction of tricyclic pyridinone-containing antiviral agents targeting hepatitis B virus. It enables access to a specific chemical space that leads to HBsAg inhibition, as disclosed in US 11,013,726. Using the 3,4-difluorobenzyl regioisomer ensures that the resulting tricyclic compounds retain the optimal pharmacophore for antiviral activity, which would be compromised if a non-fluorinated or differently fluorinated benzyl group were employed [3].

Fragment-Based Drug Discovery Against Aminoacyl-tRNA Synthetases

Building on the crystallographically validated binding of the 5-bromopyridin-2(1H)-one core to T. cruzi HisRS, researchers can use the 3,4-difluorobenzyl derivative for fragment elaboration. The crystallographic data provides a reliable starting point for structure-guided optimization, and the 3,4-difluorobenzyl moiety is expected to improve binding affinity and selectivity compared to the unelaborated fragment. This application is relevant for antiparasitic drug discovery and for understanding halogen‑bonding interactions in enzyme inhibition [4].

Medicinal Chemistry Library Synthesis via C5 Diversification

The C5 bromine atom is a robust handle for parallel synthesis of diverse 5‑substituted pyridin‑2(1H)‑one libraries. This compound is the building block of choice when the goal is to rapidly explore SAR at the 5‑position while maintaining a fixed 3,4‑difluorobenzyl pharmacophore. It offers superior synthetic tractability compared to des‑bromo analogs, which require less efficient C–H functionalization strategies, and is stable under a wide range of cross‑coupling conditions [3].

Quote Request

Request a Quote for 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.